

# Structural Basis of TED-347 Interaction with TEAD4: A Technical Guide

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Compound of Interest		
Compound Name:	TED-347	
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### **Abstract**

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are central to the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. The TEAD-YAP interface presents a compelling target for anti-cancer therapeutics. This technical guide delves into the structural and mechanistic basis of the interaction between the potent, irreversible, and allosteric inhibitor, **TED-347**, and TEAD4. We provide a comprehensive overview of the binding kinetics, cellular activity, and the key structural features governing this interaction. This document consolidates quantitative data into accessible tables, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

### Introduction

The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is implicated in the development of various cancers. The interaction between the transcriptional coactivator YAP and the TEAD family of transcription factors is a critical downstream event in this pathway. This protein-protein interaction (PPI) is essential for the nuclear translocation of YAP and the subsequent activation of genes that promote cell proliferation and inhibit



apoptosis. Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising strategy for cancer therapy.

**TED-347** is a small molecule inhibitor that has been identified as a potent and specific disruptor of the TEAD-YAP interaction.[1][2][3] It acts as an irreversible, covalent, and allosteric inhibitor of TEAD4.[1][2][3] This guide provides an in-depth analysis of the structural basis of the **TED-347** and TEAD4 interaction, compiling available data to serve as a valuable resource for the scientific community.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for the interaction of **TED-347** with TEAD4.

Parameter	Value	Assay Type	Reference
EC50	5.9 μΜ	TEAD4-Yap1 protein- protein interaction (cell-free)	[1][2][3]
Ki	10.3 μΜ	Covalent binding to Cys-367 of TEAD4	[1][2]
Maximum Rate of Inactivation (k_inact_)	0.038 h <sup>-1</sup>	Time-dependent inhibition	[4]
Half-life at infinite concentration $(t_1/2_\infty)$	18.2 h	Time-dependent inhibition	[4]

Table 1: Biochemical and Kinetic Parameters of TED-347.



Cell Line	Assay	Endpoint	TED-347 Concentr ation(s)	Incubatio n Time	Outcome	Referenc e
GBM43	Cell Viability	Reduction in viability	0.5 - 100 μM	48 h	30% inhibition at 10 μM	[1]
HEK-293	Co- immunopre cipitation	Disruption of Myc- TEAD4 and FLAG- Yap1 interaction	5 μΜ	48 h	Significant loss of co- immunopre cipitation	[1]
HEK-293	Luciferase Reporter Assay	Inhibition of TEAD transcriptio nal activity	0.5 - 100 μM	24 h	Dose- dependent reduction in reporter activity	[1]
GBM43	Luciferase Reporter Assay	Inhibition of TEAD4 transcriptio nal activity	0.5 - 100 μM	-	Inhibition of transcriptio nal activity	[1]
HEK-293	Gene Expression (qRT-PCR)	Reduction in CTGF transcript levels	10 μΜ	48 h	Significant reduction in CTGF mRNA	[1]

Table 2: Cellular Activity of **TED-347**.

### **Structural Basis of Interaction**

**TED-347** functions as a covalent and allosteric inhibitor of the TEAD4-YAP interaction.[1][2][3] The primary mechanism involves the specific and irreversible binding of **TED-347** to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of the TEAD4 protein.[1][2] This pocket is distinct from the primary YAP binding interface.



While a co-crystal structure of **TED-347** with TEAD4 has been reported, the electron density for the inhibitor was not well-resolved, suggesting some degree of conformational flexibility or partial occupancy.[5][6] However, molecular modeling and biochemical data strongly support the covalent modification of Cys-367 as the key determinant for its inhibitory activity.[5] The covalent attachment of **TED-347** to this allosteric site is believed to induce a conformational change in TEAD4 that, while not dramatically altering the overall fold, is sufficient to disrupt the binding of YAP.

The chloromethyl ketone "warhead" of **TED-347** is the reactive group that forms the covalent bond with the thiol group of Cys-367. This covalent and irreversible binding explains the time-dependent nature of the inhibition observed for **TED-347**.

### **Experimental Protocols**

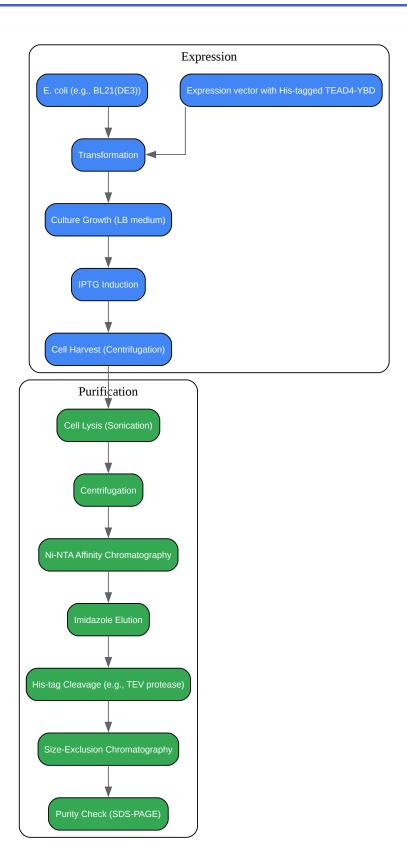
This section provides detailed methodologies for the key experiments used to characterize the interaction between **TED-347** and TEAD4.

# Protein Expression and Purification of TEAD4 (for structural and biochemical studies)

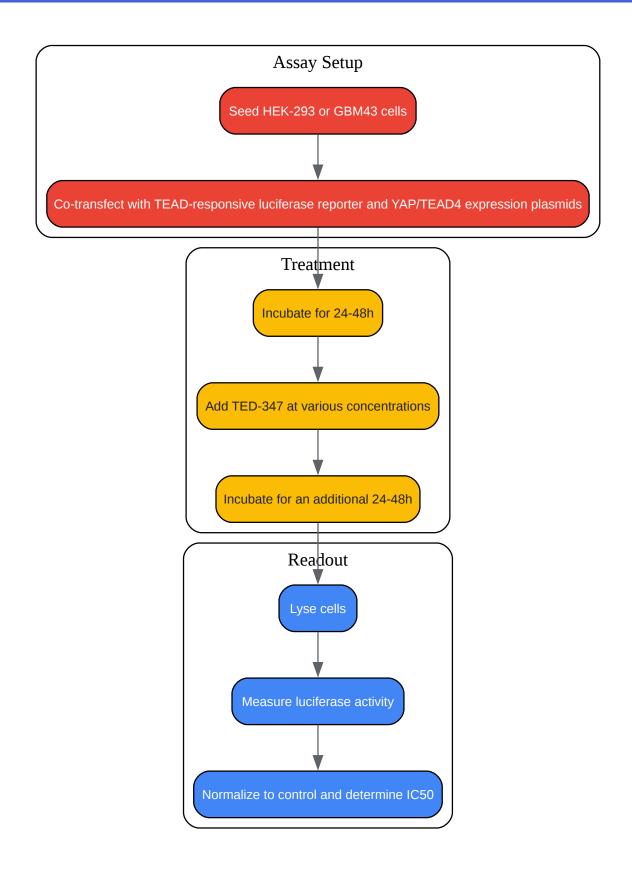
A detailed protocol for the expression and purification of the TEAD4 YAP-binding domain (YBD) is crucial for in vitro studies. While the specific protocol for the TEAD4 used in the initial **TED-347** studies is not fully detailed in the available literature, a general approach based on similar studies is outlined below.

Workflow for TEAD4 YBD Expression and Purification

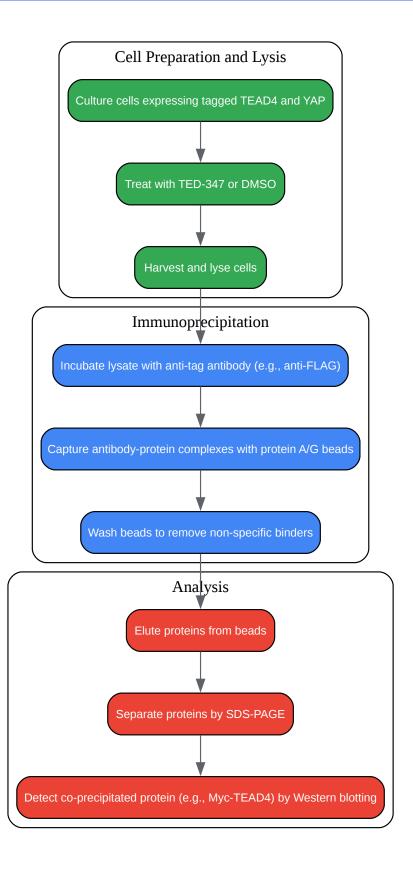




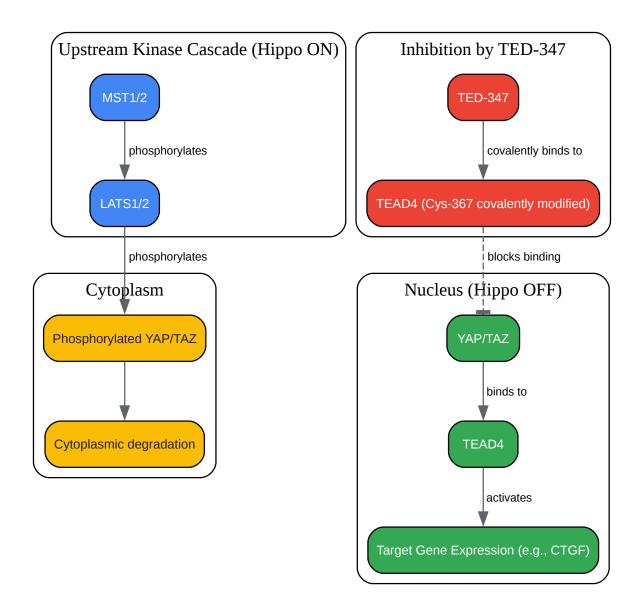












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